Lipophilicity (XLogP3-AA) Distinguishes N1-Methyl from the Unsubstituted Parent 4-Aminopyrazole
The computed octanol-water partition coefficient (XLogP3-AA) for 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine is 1.9, compared to –0.4 for the unsubstituted parent 1-methyl-1H-pyrazol-4-amine [1][2]. This ΔLogP of 2.3 log units translates to an approximately 200-fold greater predicted partitioning into lipid phases, which directly impacts membrane permeability and bioavailability predictions in early drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-4-amine: –0.4 |
| Quantified Difference | ΔLogP = +2.3 log units (approx. 200× greater lipid partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Procurement of the N-(pentan-2-yl) analog provides a predictable, substantial increase in lipophilicity over the unsubstituted parent amine, enabling researchers to explore chemical space requiring greater membrane solubility without introducing additional heterocyclic cores.
- [1] PubChem. 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine (CID 43534844). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/43534844#section=Computed-Properties View Source
- [2] PubChem. 1-Methyl-1H-pyrazol-4-amine (CID 4770990). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/4770990#section=Computed-Properties View Source
